molecular formula C11H14O3 B8220975 4-hydroxybutyl Benzoate

4-hydroxybutyl Benzoate

Cat. No.: B8220975
M. Wt: 194.23 g/mol
InChI Key: QDBFCZCIBRFQBR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxybutyl Benzoate can be synthesized through the esterification of p-hydroxybenzoic acid with butanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as sulfonated polystyrene resins, can enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxybutyl Benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Hydroxybutyl Benzoate has a wide range of applications in scientific research:

Mechanism of Action

The antimicrobial activity of 4-Hydroxybutyl Benzoate is primarily due to its ability to disrupt microbial cell membranes. It targets the lipid bilayer of the cell membrane, increasing its permeability and leading to cell lysis. This disruption interferes with essential cellular processes, ultimately causing cell death .

Comparison with Similar Compounds

  • Methyl 4-hydroxybenzoate (Methylparaben)
  • Ethyl 4-hydroxybenzoate (Ethylparaben)
  • Propyl 4-hydroxybenzoate (Propylparaben)
  • Butyl 4-hydroxybenzoate (Butylparaben)

Comparison: 4-Hydroxybutyl Benzoate is unique among its analogs due to its longer alkyl chain, which enhances its lipophilicity and antimicrobial efficacy. Compared to methyl, ethyl, and propyl parabens, it is more effective against a broader spectrum of microorganisms. its increased lipophilicity may also result in higher potential for skin irritation in sensitive individuals .

Properties

IUPAC Name

4-hydroxybutyl benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c12-8-4-5-9-14-11(13)10-6-2-1-3-7-10/h1-3,6-7,12H,4-5,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBFCZCIBRFQBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1,4-butanediol (18 ml, 0.2 mmol) in pyridine (16 ml), was added slowly at 0° C., under a nitrogen atmosphere, benzoyl chloride (1 ml), 0.1 mmol). After 4 h under stirring at 0° C., the reaction medium was concentrated and the pyridine was eliminated by co-distillation with toluene. The residue was extracted with ether (3×20 ml) and the organic phase was dried (magnesium sulfate), concentrated, and subjected to a flash column chromatography on silica gel (petroleum ether/ethyl acetate 3:2) to give the 4-hydroxybutyl benzoate (9.9 g, 55%) in the form of a colorless oil.
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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